Product packaging for Methyl 3-oxovalerate(Cat. No.:CAS No. 30414-53-0)

Methyl 3-oxovalerate

Cat. No.: B033057
CAS No.: 30414-53-0
M. Wt: 130.14 g/mol
InChI Key: XJMIXEAZMCTAGH-UHFFFAOYSA-N
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Description

Methyl 3-oxovalerate is a high-purity β-keto ester that serves as a critical synthetic building block in organic chemistry and medicinal research. Its structure, featuring a reactive ketone group adjacent to an ester carbonyl, makes it a versatile precursor for a wide range of chemical transformations. A primary application is its use in Knorr pyrrole synthesis, where it condenses with α-aminoketones to form substituted pyrrole rings, key structural motifs found in pharmaceuticals, porphyrins, and materials science. Furthermore, it acts as a crucial intermediate in the synthesis of HMG-CoA reductase inhibitors, a prominent class of cholesterol-lowering drugs, and other complex molecules via Claisen condensation, Michael addition, and alkylation reactions. Its mechanism of action in these contexts stems from its inherent acidity of the α-protons, which allows for facile enolate formation, enabling carbon-carbon bond formation to construct more complex molecular architectures. Researchers value this compound for its role in developing novel heterocyclic compounds, investigating metabolic pathways, and creating potential therapeutic agents. This product is supplied with comprehensive analytical data (including GC/MS, NMR) to ensure batch-to-batch consistency and support the rigorous demands of the research laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B033057 Methyl 3-oxovalerate CAS No. 30414-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxopentanoate
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InChI

InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMIXEAZMCTAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40184499
Record name Methyl 3-oxovalerate
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Molecular Weight

130.14 g/mol
Source PubChem
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CAS No.

30414-53-0
Record name Methyl 3-oxopentanoate
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Record name Methyl 3-oxovalerate
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Record name Methyl 3-oxovalerate
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Record name Methyl 3-oxovalerate
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Advanced Synthetic Methodologies for Methyl 3 Oxovalerate

Stereoselective Synthesis of Methyl 3-oxovalerate Derivatives

The stereoselective synthesis of this compound derivatives, particularly its reduction products, is crucial for obtaining chiral compounds with specific configurations. β-Keto esters, including this compound, are important substrates for stereocontrolled transformations, often yielding β-hydroxy esters. nih.gov

Asymmetric Reduction Methodologies

Asymmetric reduction is a key methodology for introducing chirality into this compound, typically converting the ketone group into a chiral alcohol.

Enzymatic Reduction: Biocatalysis offers highly selective routes for the asymmetric reduction of β-keto esters. The enzyme (R)-3-hydroxybutyrate dehydrogenase (HBDH) catalyzes the enantioselective reduction of 3-oxocarboxylates, including 3-oxovalerate, to their corresponding (R)-3-hydroxycarboxylates. This process involves a concerted hydride and proton transfer mechanism. fishersci.pt

Another notable example is the carbonyl reductase from Neurospora crassa (NcCR), which effectively reduces methyl 3-oxopentanoate (B1256331) (a synonym for this compound) to the corresponding (S)-hydroxy ester with excellent enantiomeric excess. uni.lu

Table 1: Enzymatic Reduction of Methyl 3-oxopentanoate by Neurospora crassa Carbonyl Reductase (NcCR)

SubstrateEnzymeConversion (%)Enantiomeric Excess (ee) (%)Product Stereochemistry
Methyl 3-oxopentanoateNcCR10096.5(S)

Baker's yeast (Saccharomyces cerevisiae) has also been explored for stereoselective reductions of β-keto esters. While wild-type yeast may produce mixtures of stereoisomers due to various reductases, genetically engineered strains, for example, those overexpressing fatty acid synthase (FAS) or glucose dehydrogenase, have shown improved stereoselectivity in the reduction of β-keto esters, yielding chiral alcohols with over 80% enantiomeric excess. researchgate.net Furthermore, specific ketoreductase (KRED) enzymes have been identified that can reduce α-diazo-β-keto esters, which are structurally related to this compound, to optically active α-diazo-β-hydroxy esters with high conversions (60% to >99%) and selectivities (85% to >99% ee). mdpi.com

For instance, KRED 101 and A1B enzymes exhibit opposing facial selectivities in the reduction of methyl 2-methyl-3-oxopentanoate, enabling the stereoselective synthesis of different diastereomers, such as sitophilate (B47016). nih.gov

Hydrogenation of this compound under specific conditions has also been reported to yield chiral alcohols, such as methyl (R)-3-hydroxypentanoate, with high enantiomeric excess. citeab.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are indispensable tools in asymmetric synthesis, allowing for the control of stereochemistry in chemical reactions. This compound and its derivatives can be involved in strategies employing chiral auxiliaries to induce stereoselectivity.

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Enzymatic Approaches to Chiral Products

Enzymatic methods provide highly efficient and environmentally benign routes to chiral products from this compound and its related compounds. This section expands on the enzymatic reductions discussed previously and includes other enzyme-catalyzed transformations that generate chiral centers.

Dynamic Reductive Kinetic Resolution (DYRKR): This enzymatic strategy is particularly effective for stereocontrolled synthesis, especially in the reduction of β-keto esters. DYRKR involves the simultaneous reduction of a racemic substrate and racemization of the unreacted enantiomer, leading to a single stereoisomeric product in high yield and enantiomeric purity. nih.gov

Methyltransferases (MTs): Beyond reductions, certain enzymes can catalyze asymmetric C-alkylation reactions, leading to chiral products. S-Adenosylmethionine-dependent methyltransferases (SAM-dependent MTs), such as SgvM from Streptomyces griseoviridis, are known for their excellent chemo-, regio-, and stereoselectivity. SgvM has been shown to catalyze the methylation of α-keto acids like 2-oxovalerate, yielding the (R)-enantiomer with high selectivity. nih.govuni.luwikipedia.org This demonstrates the utility of enzymatic approaches in creating chiral centers via carbon-carbon bond formation.

Elucidation of Reaction Mechanisms Involving Methyl 3 Oxovalerate

Mechanistic Pathways in Organic Transformations

The versatility of Methyl 3-oxovalerate in organic synthesis is attributed to the presence of its distinct reactive centers: the electrophilic ketone carbonyl, the ester carbonyl, and the highly acidic α-hydrogens situated between these two carbonyl groups. These structural attributes facilitate its participation in various fundamental organic transformations.

Nucleophilic Addition ReactionsThe ketone carbonyl group of this compound is a prime site for nucleophilic attack, a characteristic reaction for carbonyl compounds. The general mechanism involves a nucleophile attacking the electrophilic carbon of the carbonyl group, which leads to the rehybridization of that carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this alkoxide typically yields an alcohol.nih.govlabsolu.ca

A common and illustrative example of nucleophilic addition to the ketone functionality of this compound is its reduction to a hydroxyl group. Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) serve as sources of hydride (H⁻) nucleophiles, facilitating this transformation. sigmaaldrich.comlabsolu.cauni.lu

Mechanism of Ketone Reduction:

Nucleophilic Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the ketone carbonyl. This causes the π-electrons of the C=O bond to shift to the oxygen atom, resulting in the formation of an alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated, typically during an acidic workup (e.g., by adding water or a weak acid), to yield the corresponding alcohol.

For this compound, this reduction reaction yields methyl 3-hydroxyvalerate. sigmaaldrich.com

Table 1: Nucleophilic Addition (Reduction) of this compound

ReactantProductReducing Agents
This compoundMethyl 3-hydroxyvalerateNaBH₄, LiAlH₄ sigmaaldrich.comuni.lu

Condensation Reactionsthis compound readily engages in condensation reactions, primarily due to the acidity of its α-hydrogens. These hydrogens can be readily abstracted by a base to form a resonance-stabilized enolate, which acts as a powerful nucleophile capable of reacting with various electrophiles.sigmaaldrich.comuni.lu

Aldol (B89426) Condensation: The enolate of this compound can act as a nucleophile in aldol-type reactions, attacking the carbonyl carbon of an aldehyde or ketone. This process leads to the formation of a β-hydroxy carbonyl compound, which can often undergo subsequent dehydration to yield an α,β-unsaturated carbonyl product. Aldol condensation is a key step in the synthesis of related β-keto acids. sigmaaldrich.comuni.lu

Claisen Condensation (or related reactions): The structural motif of this compound itself is characteristic of products derived from Claisen condensation reactions, where an ester enolate attacks another ester. uni.lu In analogous reactions, the enolate of this compound can participate in similar acyl transfer processes with other esters or acid derivatives.

Oxidation and Reduction PathwaysBeyond specific ketone reduction, this compound can undergo broader oxidation and reduction processes affecting its carbon skeleton or functional groups.

Oxidation: this compound can be oxidized. For instance, it can be converted to 3-oxovaleric acid, which typically involves the hydrolysis of the ester group. sigmaaldrich.com Common strong oxidizing agents employed for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). sigmaaldrich.comuni.lu

Reduction: As previously detailed, the ketone group is susceptible to reduction. In biological systems, the reduction of 3-oxovalerate (the carboxylic acid form) is catalyzed by enzymes such as (R)-3-hydroxybutyrate dehydrogenase (HBDH). This enzyme facilitates the enantioselective reduction of 3-oxocarboxylates to their corresponding (R)-3-hydroxycarboxylates. This enzymatic mechanism involves a concerted transfer of a proton and a hydride, demonstrating a key biological reduction pathway.

Table 2: Oxidation and Reduction of this compound

Reaction TypeReactantProductReagents/Conditions
OxidationThis compound3-oxovaleric acidKMnO₄, CrO₃ sigmaaldrich.comuni.lu
ReductionThis compoundMethyl 3-hydroxyvalerateNaBH₄, LiAlH₄ sigmaaldrich.comuni.lu
Reduction3-oxovalerate (acid form)(R)-3-hydroxyvalerate(R)-3-hydroxybutyrate dehydrogenase (enzymatic)

Substitution Reactionsthis compound can participate in various substitution reactions, particularly at its α-carbon and the ester functionality.

α-Substitution (Alkylation/Halogenation): The acidic α-hydrogens of this compound allow for the generation of an enolate intermediate under basic conditions. This enolate can then act as a nucleophile in S_N2-type reactions with alkyl halides or other electrophiles, leading to alkylation at the α-position. Similarly, halogenation at the α-carbon can occur via enol or enolate intermediates.

Ester Hydrolysis and Transesterification: The methyl ester group is capable of undergoing nucleophilic acyl substitution reactions.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield 3-oxovaleric acid and methanol (B129727). uni.lu

Transesterification: The ester can react with other alcohols in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group and the formation of a new ester. This process involves an alcohol acting as a nucleophile in a nucleophilic acyl substitution. sigmaaldrich.com

Mechanistic Insights into Multicomponent and Annulation Reactions

β-Keto esters, including this compound and its close structural analogs, are frequently employed in multicomponent reactions (MCRs) and annulation reactions. Their multiple reactive sites enable the efficient and rapid construction of complex heterocyclic systems in a single reaction vessel.

Proposed Mechanisms for Pyrano[2,3-c]pyrazole SynthesisA significant application of β-keto esters in annulation chemistry is their role in the synthesis of pyrano[2,3-c]pyrazole derivatives. While specific literature examples often feature methyl 4-methyl-3-oxovalerate, the underlying mechanistic principles are directly applicable to this compound due to the conserved β-keto ester functionality.

This four-component reaction typically involves a β-keto ester (e.g., methyl 4-methyl-3-oxovalerate), a hydrazine (B178648) derivative (e.g., phenylhydrazine), an aromatic aldehyde, and malononitrile (B47326), often catalyzed by a base such as triethylamine.

Proposed Mechanistic Pathway:

Pyrazolone (B3327878) Formation (Intermediate 6): The reaction is initiated by the condensation of the β-keto ester (e.g., methyl 4-methyl-3-oxovalerate) with a hydrazine derivative like phenylhydrazine. This involves the nucleophilic attack of a hydrazine nitrogen on the ketone carbonyl of the β-keto ester, followed by intramolecular cyclization and the elimination of methanol (from the ester group). This sequence forms a 5-pyrazolone derivative (Intermediate 6), which possesses an active methylene (B1212753) group capable of forming an enol or enolate.

Alkylidene Malononitrile Formation (Intermediate 8): Concurrently, the aromatic aldehyde undergoes a Knoevenagel condensation with malononitrile, catalyzed by the base (triethylamine). This process involves the formation of a carbanion from malononitrile, which attacks the aldehyde carbonyl. Subsequent dehydration yields an α,β-unsaturated nitrile, specifically an alkylidene malononitrile (Intermediate 8).

Michael Addition: The 5-pyrazolone (Intermediate 6), acting as a nucleophile (likely in its enolate form at the active methylene), then undergoes a Michael addition to the electron-deficient double bond of the alkylidene malononitrile (Intermediate 8). This crucial step forms a new carbon-carbon bond and generates an intermediate Michael adduct.

Intramolecular Cyclization and Tautomerization: The Michael adduct subsequently undergoes an intramolecular cyclization. This typically involves the attack of a nucleophilic center (e.g., a nitrogen atom of the pyrazolone ring or an enolized oxygen) onto a nitrile group or another electrophilic site within the molecule. Subsequent proton transfers and tautomerization steps lead to the formation of the stable pyrano[2,3-c]pyrazole ring system, completing the annulation.

Research indicates that this one-pot, four-component reaction can achieve good to excellent yields, typically ranging from 73% to 92%. It has been observed that the presence of electron-withdrawing groups on the aromatic aldehyde generally leads to slightly higher yields of the pyrano[2,3-c]pyrazole products.

Table 3: Reactants and Products in Pyrano[2,3-c]pyrazole Synthesis

Component 1 (β-keto ester)Component 2 (Hydrazine)Component 3 (Aldehyde)Component 4 (Malononitrile)CatalystProduct TypeYield Range
Methyl 4-methyl-3-oxovaleratePhenylhydrazineAromatic AldehydeMalononitrileTriethylamineSubstituted Pyrano[2,3-c]pyrazole73–92%

Aryne Acyl-Alkylation/Condensation Sequences

The one-pot aryne acyl-alkylation/condensation sequence represents an expedient and powerful method for synthesizing complex polyaromatic systems, such as 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones, directly from β-ketoesters like this compound wikipedia.orgfishersci.caamericanelements.comsacheminc.com. This methodology provides a concise two-step route from commercially available carboxylic acid starting materials to these bicyclic aromatic structures wikipedia.orgamericanelements.com.

Detailed Research Findings and Mechanism:

The reaction sequence typically commences with the in situ generation of an aryne from a silyl (B83357) aryl triflate precursor americanelements.comsacheminc.comamericanelements.comwikidata.org. Concurrently, the β-ketoester, such as this compound, is deprotonated to form a nucleophilic enolate species sacheminc.com. The initial step involves the direct insertion of the transient aryne into a carbon-carbon σ-bond of the β-ketoester. This acyl-alkylation is proposed to occur via the nucleophilic attack of the β-ketoester enolate onto the electrophilic aryne sacheminc.comamericanelements.com. The resulting aryl anion then undergoes subsequent transformations. In some mechanistic proposals, this intermediate can cyclize to form a strained benzocyclobutenoxide, which then fragments to yield the acyl-alkylated arene upon protonation sacheminc.com.

Reaction Conditions and Substrate Scope:

Optimized conditions for these reactions typically involve combining the β-ketoester (e.g., this compound) and the silyl aryl triflate in a suitable solvent and heating the mixture in the presence of cesium fluoride (B91410) (CsF, PubChem CID 25953) americanelements.comsacheminc.com. Cesium fluoride acts as a fluoride source, which can induce the elimination of trimethylsilyl (B98337) triflate (TMSOTf) from the silyl aryl triflate to generate the aryne, and also as a base to deprotonate the β-ketoester sacheminc.com. After the acyl-alkylation step, ammonium (B1175870) hydroxide (B78521) is added to promote the condensation, often in a sealed environment americanelements.com.

The methodology has demonstrated broad applicability, accommodating various β-ketoesters and differentially substituted arynes. Highly substituted arynes exhibit regioselective reactivity, where the identity and position of substituents on the aryne significantly influence the site of nucleophilic attack wikidata.orgthegoodscentscompany.com. This regioselectivity is a crucial aspect, allowing for predictable functionalization of aromatic rings and providing access to diverse natural product scaffolds wikidata.org.

Representative Reaction Outcomes:

The one-pot aryne acyl-alkylation/condensation sequence involving β-ketoesters like this compound has been successfully applied to synthesize a range of polycyclic aromatic compounds. The primary products obtained through this method include 3-hydroxyisoquinolines (e.g., PubChem CID 2736554) and 2-hydroxy-1,4-naphthoquinones (e.g., PubChem CID 6755) wikipedia.orgamericanelements.com.

Table 1: General Overview of Aryne Acyl-Alkylation/Condensation Reactions with β-Ketoesters

Substrate Class (Example)Aryne Precursor ClassKey Reagents/ConditionsPrimary Product Class
β-Ketoesters (this compound)Silyl Aryl TriflatesCsF, Heat, SolventAcyl-alkylated Arene Intermediate
Acyl-alkylated Arene IntermediateN/ANH₄OH, Heat, Solvent3-Hydroxyisoquinolines
Acyl-alkylated Arene IntermediateN/A(Alternative Condensation)2-Hydroxy-1,4-naphthoquinones

Table 2: Illustrative Research Findings for Aryne Acyl-Alkylation/Condensation

β-Ketoester TypeAryne Type (from Silyl Aryl Triflate)Conditions (General)Product TypeYield (General Range)Reference
This compoundBenzyne (from o-silyl aryl triflate)CsF, Heat, then NH₄OH3-HydroxyisoquinolinesGood to High americanelements.comsacheminc.com
This compoundSubstituted ArynesCsF, Heat, then NH₄OHSubstituted 3-HydroxyisoquinolinesComparable to Benzyne americanelements.comwikidata.org
This compoundBenzyne (from o-silyl aryl triflate)CsF, Heat2-Hydroxy-1,4-naphthoquinonesGood to High wikipedia.orgamericanelements.com

Note: Specific numerical yields for this compound with various arynes are not universally detailed across all accessible snippets but are consistently described as "convenient," "efficient," and "comparable" across different substrates, indicating high synthetic utility wikipedia.orgamericanelements.comsacheminc.com.

Enzymatic Transformations and Biocatalysis

Enzyme-Catalyzed Reactions of Methyl 3-oxovalerate

Enzymes play a crucial role in the precise and efficient transformation of this compound, offering highly selective pathways to desired products.

Hydroxybutyrate Dehydrogenase (HBDH) Catalysis

The enzyme (R)-3-hydroxybutyrate dehydrogenase (HBDH) (EC 1.1.1.30) is a well-studied oxidoreductase known for its ability to catalyze the reduction of 3-oxocarboxylates, including this compound, to their corresponding (R)-3-hydroxycarboxylates acs.orgnih.gov. This NADH-dependent enzyme is part of the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by a conserved Ser-Tyr-Lys catalytic triad (B1167595) nih.gov.

HBDH catalyzes the enantioselective reduction of 3-oxocarboxylates, producing (R)-3-hydroxycarboxylates, which are important monomeric precursors for biodegradable polyesters acs.orgnih.govresearchgate.net. While acetoacetate (B1235776) is the native substrate for HBDH, this compound (referred to as 3-oxovalerate in the context of HBDH catalysis) is also an accepted, albeit slower, substrate nih.govcore.ac.uk. Crystal structures of HBDH complexed with NAD+ and 3-oxovalerate have provided insights into the structural basis for the stereochemistry of the (R)-3-hydroxycarboxylate products acs.orgnih.govresearchgate.netresearchgate.net. The enzyme's active site accommodates the substrate, with polar contacts involving its carboxylate group and conserved residues such as Gln202/197, Gln99/95, and Lys158/153 in PaHBDH/AbHBDH orthologues nih.govresearchgate.net. The catalytic tyrosine (Tyr161/156) donates a hydrogen bond to the carbonyl oxygen of the substrate, acting as the catalytic acid nih.govnih.gov.

Kinetic isotope effect (KIE) studies have been instrumental in dissecting the mechanism of HBDH-catalyzed reduction of 3-oxovalerate. Primary deuterium (B1214612) KIEs on the reduction of 3-oxovalerate indicate that hydride transfer becomes more rate-limiting with this non-native substrate compared to the native acetoacetate acs.orgnih.govresearchgate.netresearchgate.netdiva-portal.org. Solvent and multiple deuterium KIEs further suggest that both hydride and proton transfers occur within the same transition state acs.orgnih.govresearchgate.netresearchgate.netdiva-portal.org. For Psychrobacter arcticus HBDH (PaHBDH) and Alcaligenes faecalis HBDH (AbHBDH), the primary deuterium KIEs on 3-oxovalerate reduction are reported to be equal to or larger than 2 acs.org.

Table 1: Kinetic Isotope Effect Findings for HBDH-Catalyzed Reduction of 3-Oxovalerate

Enzyme OrthologueSubstratePrimary Deuterium KIE (NADH vs NADD)Solvent Deuterium KIE (H2O vs D2O)Key Mechanistic Insight
PaHBDH, AbHBDH3-Oxovalerate≥ 2 acs.orgDetermined acs.orgHydride transfer is more rate-limiting than with native substrate; Hydride and proton transfers occur in the same transition state acs.orgnih.govresearchgate.netresearchgate.netdiva-portal.org.

The catalytic mechanism of HBDH involves a concerted, though not synchronous, transfer of a hydride from NADH to the C3 carbonyl carbon of 3-oxovalerate and a proton transfer to the 3-carbonyl oxygen to form the 3-hydroxyl group in the product acs.orgnih.govresearchgate.netresearchgate.net. Quantum mechanics/molecular mechanics (QM/MM) calculations support this concerted nature of proton and hydride transfers to 3-oxovalerate in the transition state acs.orgnih.govresearchgate.net. The catalytic tyrosine residue is believed to donate a hydrogen bond to the substrate's carbonyl oxygen, acting as the catalytic acid nih.govnih.gov.

Other Oxidoreductase Systems

Beyond HBDH, other oxidoreductase systems have been explored for the reduction of β-keto esters and related compounds. For instance, ketoreductases (KREDs) have shown utility in the stereoselective reduction of β-keto esters. KRED-A1B, for example, has been used in the stereoselective synthesis of sitophilate (B47016) from methyl 2-methyl-3-oxopentanoate, a closely related β-keto ester nih.gov. Recombinant alcohol dehydrogenase from Lactobacillus brevis (recLBADH), which utilizes NADPH as a cofactor, has also been demonstrated for the regio- and enantioselective reduction of tert-butyl 4-methyl-3,5-dioxohexanoate, a diketo ester core.ac.uk. These examples highlight the broader applicability of oxidoreductases in biocatalytic transformations of various β-keto compounds.

Methyltransferase Biocatalysis

While this compound is a methyl ester, research on its direct transformation by methyltransferases is not prominently discussed in the provided literature. S-adenosylmethionine (SAM)-dependent methyltransferases (MTs) are known to catalyze the transfer of a methyl group to various nucleophiles, including carbon atoms capes.gov.brnih.govresearchgate.netbiocompare.com. However, studies concerning methyltransferases in the context of oxovalerate substrates primarily focus on alpha-keto acids like 2-oxovalerate, rather than the beta-keto ester this compound. For example, the SgvM methyltransferase from Streptomyces griseoviridis has been shown to catalyze the methylation of 2-oxovalerate at the β-carbon atom with (R)-selectivity, yielding 3-methyl-2-oxovalerate capes.gov.brnih.govresearchgate.net. This indicates the potential of methyltransferases for C-alkylation reactions on structurally related compounds, but direct evidence for this compound as a substrate for methyltransferase-catalyzed methylation is not available in the provided search results.

S-Adenosylmethionine (SAM)-Dependent Methyltransferases

S-Adenosylmethionine (SAM) (PubChem CID: 34756)-dependent methyltransferases (MTs) are a ubiquitous class of enzymes crucial for the biosynthesis of natural products and various epigenetic processes across all domains of life. nih.govmetabolomicsworkbench.orgfishersci.comfishersci.fiwikipedia.org These enzymes facilitate the transfer of a methyl group from SAM to various nucleophilic acceptors, including heteroatoms (oxygen, nitrogen, sulfur) and, notably, carbon atoms. nih.govmetabolomicsworkbench.orgfishersci.comwikipedia.org The ability of MTs to catalyze C-methylation is particularly significant, as this reaction is often difficult to control stereoselectively in traditional organic synthesis. nih.govmetabolomicsworkbench.orgfishersci.com

A notable example involving a derivative of this compound is the activity of SgvM, a C-methyltransferase isolated from Streptomyces griseoviridis. While its physiological substrate is 4-methyl-2-oxovalerate (PubChem CID: 70), SgvM exhibits an extended substrate scope. nih.govmetabolomicsworkbench.orgfishersci.com It has been shown to catalyze the methylation of 2-oxovalerate (PubChem CID: 10408) at the β-carbon atom, demonstrating R selectivity. nih.govmetabolomicsworkbench.orgfishersci.com Furthermore, the ethylation of 2-oxobutyrate with S-adenosylethionine (PubChem CID: 16760596), a SAM analog, yields the S enantiomer of 3-methyl-2-oxovalerate. nih.govmetabolomicsworkbench.orgfishersci.com This highlights the potential of SgvM as a valuable tool for asymmetric biocatalytic C-alkylation reactions. nih.govmetabolomicsworkbench.orgfishersci.com

Another enzyme, CrpD-M2, an adenylation domain involved in natural product biosynthesis, has shown varying specificity towards different keto acids. While it preferentially activates 2-KIC (2-ketoisocaproate), its specificity for 3-methyl-2-oxovalerate (PubChem CID: 439286, the acid form) and 3-methyl-2-oxobutyrate (PubChem CID: 49) was observed to be decreased by approximately 50% and 90%, respectively. fishersci.finih.gov This suggests that the structural features of the side chains play a critical role in substrate recognition by such enzymes.

Applications of SAM Analogs in Biocatalytic Methylation

The utility of SAM-dependent methyltransferases extends beyond their natural methylation reactions through the application of synthetic SAM analogs. These analogs enable MTs to catalyze a broader range of alkylation reactions, offering new avenues for the diversification and functionalization of molecules. metabolomicsworkbench.orgwikipedia.orgguidetopharmacology.orgfishersci.ca

For instance, SgvM, in addition to its methylation capabilities, can perform asymmetric α-allylation when supplied with the S-allyl analog of SAM. wikipedia.org This demonstrates the enzyme's adaptability to transfer functional groups other than methyl, paving the way for more complex chemical transformations. Furthermore, specialized SAM analogs like Te-Adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM) have been developed to enable fluoromethylation. guidetopharmacology.orglabsolu.ca FMeTeSAM supports the robust transfer of fluoromethyl groups to various nucleophiles, including oxygen, nitrogen, sulfur, and certain carbon atoms. guidetopharmacology.orglabsolu.ca This expands the biocatalytic repertoire of MTs to introduce fluorine, a common modification in pharmaceuticals and agrochemicals that can significantly alter a molecule's physicochemical properties. guidetopharmacology.org

Baeyer-Villiger Monooxygenases and Oxidative Biocatalysis

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent oxidative enzymes that catalyze the Baeyer-Villiger oxidation, a reaction involving the insertion of an oxygen atom adjacent to a carbonyl group. nih.govmetabolomicsworkbench.orgnih.gov This transformation converts ketones into esters or lactones, offering a greener and more selective alternative to conventional chemical methods that often require hazardous reagents. metabolomicsworkbench.orgnih.gov BVMOs are known for their high regio- and enantioselectivity, making them valuable biocatalysts in organic synthesis. nih.gov

While BVMOs are widely employed for the oxidation of ketones to esters, direct enzymatic transformations of this compound (which is already a β-keto ester) by BVMOs are not commonly reported in the literature as a primary oxidative step to form a different ester. The Baeyer-Villiger reaction typically applies to the oxidation of a ketone to an ester or lactone. This compound itself can undergo chemical oxidation to 3-oxovaleric acid or reduction to methyl 3-hydroxyvalerate. labsolu.ca However, the broad substrate specificity of some BVMOs, such as cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter sp. NCIB 9871, suggests a potential for future exploration into their activity with complex keto-ester substrates or their derivatives. metabolomicsworkbench.org

Enzyme Engineering for Modified Specificity and Efficiency

Enzyme engineering plays a pivotal role in enhancing the utility of biocatalysts by modifying their substrate specificity, catalytic efficiency, and stability. This field utilizes approaches such as rational design, directed evolution, and site-saturation mutagenesis to tailor enzymes for specific industrial applications.

For SAM-dependent methyltransferases, enzyme engineering efforts often focus on expanding their substrate scope and improving their selectivity. Structure-guided mutagenesis, informed by crystal structures of MTs like SgvM and MrsA, has been instrumental in rationally engineering these enzymes for improved substrate transfer. wikipedia.orglabsolu.ca By understanding the active site configurations and residues involved in substrate binding, researchers can introduce targeted mutations to alter specificity.

Similarly, Baeyer-Villiger monooxygenases have been subjected to significant engineering efforts aimed at improving their stability and broadening their substrate range to accommodate diverse industrial applications. nih.gov The efficiency of engineered enzymes is often quantified by kinetic parameters such as turnover number (kcat) and Michaelis constant (Km), which are combined into the specificity constant (kcat/Km). labsolu.ca For example, engineering the E. coli E1o enzyme through a His298Asp substitution significantly increased its efficiency as a 2-oxovalerate dehydrogenase. The observed decrease in CrpD-M2's specificity for 3-methyl-2-oxovalerate compared to other keto acids also indicates that enzyme engineering could potentially be applied to modify or enhance its recognition of this compound. fishersci.finih.gov

The continuous advancements in enzyme engineering are crucial for overcoming limitations in biocatalytic processes, enabling the development of more efficient and selective enzymatic routes for the synthesis and transformation of compounds like this compound and its related structures.

Computational and Theoretical Chemistry Studies

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Quantum Mechanics/Molecular Mechanics (QM/MM) calculations combine the accuracy of quantum mechanics for the chemically reactive region with the efficiency of molecular mechanics for the larger environmental system, such as an enzyme and solvent. This hybrid approach is particularly well-suited for studying complex enzymatic reactions. For 3-oxovalerate, QM/MM calculations have been employed to dissect the mechanism of its reduction by enzymes like (R)-3-hydroxybutyrate dehydrogenase (HBDH). acs.orgdiva-portal.orgresearchgate.net A density functional theory (DFT)-based QM/MM approach has been utilized to explore the underlying reaction potential energy surface (PES), providing a comprehensive understanding of the reaction pathway. acs.orgdiva-portal.orgnih.gov To address the challenge of exploring the vast potential energy landscape of enzyme-catalyzed reactions and to mitigate the multiple-minima problem, these calculations are often performed on multiple configurations generated from molecular dynamics (MD) simulations. acs.orgdiva-portal.org In studies on HBDH, the QM region typically encompasses the reactive species, such as 3-oxovalerate and the nicotinamide (B372718) nucleoside moiety of NADH (PubChem CID 5808), which acts as a hydride donor. diva-portal.org

QM/MM calculations have proven valuable in predicting activation energies for enzymatic reactions involving 3-oxovalerate. For instance, studies on the reduction of 3-oxovalerate by (R)-3-hydroxybutyrate dehydrogenase (HBDH) from different organisms have shown that QM/MM calculations can accurately predict the activation energy. acs.orgdiva-portal.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Specifically, these calculations predicted a higher activation energy for the reaction catalyzed by the mesophilic HBDH (PaHBDH) compared to its psychrophilic orthologue (AbHBDH). acs.orgdiva-portal.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This computational finding is in good agreement with experimental observations, which show a higher reaction rate for the cold-adapted psychrophilic enzyme. acs.orgdiva-portal.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Further analysis using QM/MM revealed that the differences in activation energies between the reactions catalyzed by these cold- and warm-adapted HBDHs largely arise from differential electrostatic stabilization of the transition state. acs.orgdiva-portal.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net When the partial charges of the molecular mechanics (MM) region were set to zero, the calculated reaction activation energies for both orthologues became identical, highlighting the crucial role of electrostatic interactions provided by the enzyme's environment in modulating catalysis. acs.orgdiva-portal.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The following table presents a comparison of calculated and experimental activation parameters for the reduction of 3-oxovalerate by PaHBDH and AbHBDH: acs.org

EnzymeParameterCalculated ΔH‡ (kcal/mol)Experimental ΔH‡ (kcal/mol)Calculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
PaHBDHMean ± SD16.1 ± 0.69.9 ± 0.318.4 ± 0.616.0 ± 0.4
Exp. Avg.(13.5)(15.9)
AbHBDHMean ± SD19.9 ± 0.713.8 ± 0.321.9 ± 0.717.4 ± 0.3
Exp. Avg.(16.1)(17.8)
Δ(AbHBDH – PaHBDH)3.8 ± 0.93.9 ± 0.43.5 ± 11.4 ± 0.5

Computational studies, often in conjunction with experimental techniques like protein crystallography, have shed light on the structural basis for the stereoselectivity observed in enzymatic reactions involving 3-oxovalerate. Crystal structures of HBDH complexed with NAD+ (PubChem CID 9253) and 3-oxovalerate have been solved, providing a direct visualization of the active site and the substrate's orientation. acs.orgdiva-portal.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net These structures are crucial for understanding how the enzyme dictates the stereochemistry of the resulting (R)-3-hydroxycarboxylate products. The agreement between computational predictions and experimental results, particularly regarding the concerted nature of proton and hydride transfers in the transition state, further validates the proposed mechanistic models for stereoselective reduction. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of biomolecules and their interactions with substrates. For studies involving 3-oxovalerate, classical MD simulations have been set up using software packages like QwikMD and performed with engines such as NAMD2. diva-portal.org The simulation systems are typically modeled using established force fields, such as CHARMM36, in combination with water models like TIP3P to accurately represent the physiological environment. acs.orgdiva-portal.orgnih.gov Parameters for the 3-oxovalerate substrate itself are often generated using specialized tools like CGenFF. acs.orgdiva-portal.orgnih.gov A primary application of MD simulations in this context is to generate an ensemble of relevant configurations that serve as starting geometries for more computationally intensive QM/MM calculations, thereby improving the sampling of the potential energy surface. acs.orgdiva-portal.org

Beyond providing starting configurations for QM/MM, MD simulations, particularly when coupled with methods like Empirical Valence Bond (EVB), are capable of determining reaction free-energy profiles in complex enzymatic systems. MD/EVB simulations have been employed to investigate the role of enzyme oligomerization on the thermodynamic activation parameters of the rate-limiting hydride transfer reaction involving 3-oxovalerate as a substrate. researchgate.netdiva-portal.orgoup.com These simulations have demonstrated that the activation parameters for the reduction of 3-oxovalerate by PaHBDH were largely unaffected by the enzyme's oligomeric state (monomer, dimer, or tetramer). diva-portal.orgoup.com The EVB potential energy surface used in these simulations is typically parameterized based on prior, more accurate QM/MM calculations, ensuring the reliability of the free energy profiles obtained. diva-portal.orgoup.com For PaHBDH, the chemical step, involving the reduction of 3-oxovalerate, has been identified as the rate-limiting step across various temperatures. diva-portal.org

Transition State Analysis

Transition state analysis is a critical component of understanding reaction mechanisms, as the transition state represents the highest energy point along the reaction pathway. For the enzymatic reduction of 3-oxovalerate by HBDH, computational studies have revealed that both transition states for the reaction involve a concerted, though not necessarily synchronous, transfer of a proton and a hydride to the 3-oxovalerate molecule. acs.orgdiva-portal.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This concerted mechanism is further supported by experimental evidence from solvent and multiple deuterium (B1214612) kinetic isotope effects. acs.orgdiva-portal.orgresearchgate.netnih.govresearchgate.netresearchgate.net Unlike stable intermediates, transition states are fleeting species with extremely short lifetimes (approximately 10⁻¹³ seconds), making their direct experimental observation impossible. nih.gov Therefore, theoretical methods, particularly QM/MM, are indispensable for accurately locating and characterizing these transition states, providing crucial insights into the catalytic strategies employed by enzymes. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or nuclear structure) of many-body systems, particularly atoms, molecules, and condensed phases. In the context of 3-oxovalerate, DFT has been directly applied as part of QM/MM approaches to explore the underlying reaction potential energy surface (PES) for its enzymatic reduction. acs.orgdiva-portal.orgnih.gov Beyond enzymatic studies, DFT calculations have also been employed in the broader field of keto ester chemistry for purposes such as conformer determination and fitting experimental infrared (IR) frequencies of keto ester ylides. uchile.cl For instance, the DFT functional BLYP/6-31G(d) has shown good agreement with experimental data for both keto ester and diketo ylides, demonstrating its utility in predicting structural and vibrational properties of related compounds. uchile.cl While this broader application is not directly on Methyl 3-oxovalerate's enzymatic reaction, it underscores DFT's versatility in providing accurate descriptions of electronic structure and properties for molecules containing keto ester functionalities.

Applications in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

Methyl 3-oxovalerate is a crucial intermediate in the manufacturing of several pharmaceutical compounds. Its reactive nature makes it suitable for constructing the core structures of various therapeutic agents.

One of the prominent applications is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. hsppharma.com this compound serves as a key starting material for building the pyrano[3,4-b]indole core of the Etodolac molecule.

Furthermore, the compound is utilized in the synthesis of anti-Perol stereospecific reductases. guidechem.comhsppharma.com These enzymes are employed as catalysts for the asymmetric and environmentally friendly reduction of ketones, a fundamental transformation in the synthesis of many chiral pharmaceutical ingredients. guidechem.comhsppharma.com

Pharmaceutical Intermediates from this compound
PrecursorResulting Pharmaceutical/IntermediateTherapeutic Class/Application
This compoundEtodolac IntermediateNon-Steroidal Anti-Inflammatory Drug (NSAID)
This compoundanti-Perol stereospecific reductasesBiocatalysts for asymmetric synthesis

Building Block for Agrochemicals

In addition to its pharmaceutical applications, this compound is a building block in the production of agrochemicals. smolecule.comguidechem.com Its chemical structure provides a versatile scaffold for synthesizing active ingredients used in crop protection. While the literature frequently cites its role in this sector, specific, publicly documented examples of commercial agrochemicals derived directly from this compound are not extensively detailed in readily available scientific sources. smolecule.comguidechem.com However, its utility as a precursor for various heterocyclic systems, which are common in modern fungicides and insecticides, underscores its importance in agrochemical research and development.

Precursor in Polymer Chemistry

The application of this compound as a direct precursor or monomer in polymer chemistry is not widely documented in scientific literature. While related compounds, such as 3-hydroxyvaleric acid (obtainable by the reduction of this compound), are used as co-monomers in the production of biodegradable and branched polyesters, the direct polymerization of this compound itself is not a commonly reported industrial or academic process.

Synthesis of Complex Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds, which are core components in many biologically active molecules. smolecule.com Its β-ketoester functionality allows it to participate in a variety of cyclocondensation reactions to form diverse ring systems.

This compound is a valuable precursor for the synthesis of pyrano[2,3-c]pyrazole derivatives. This synthesis is typically a two-step process.

Formation of Pyrazolone (B3327878): First, this compound undergoes a cyclocondensation reaction with hydrazine (B178648) hydrate. In this reaction, the hydrazine reacts with the two carbonyl groups of the β-ketoester to form an ethyl-substituted pyrazolone, specifically 3-ethyl-1H-pyrazol-5(4H)-one. This reaction is analogous to the well-established synthesis of 3-methyl-5-pyrazolone from ethyl acetoacetate (B1235776) and hydrazine. google.comnih.gov

Multicomponent Reaction: The resulting 3-ethyl-1H-pyrazol-5(4H)-one is then used as the key intermediate in a one-pot, multi-component reaction. It is typically reacted with an aromatic aldehyde and a source of active methylene (B1212753), such as malononitrile (B47326), to construct the final pyrano[2,3-c]pyrazole scaffold. This reaction yields structurally diverse and biologically relevant heterocyclic compounds.

This compound serves as an effective substrate for the one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. guidechem.comnih.gov This reaction involves the condensation of a β-ketoester, hydroxylamine (B1172632) hydrochloride, and various aromatic or heteroaromatic aldehydes. orgsyn.org

In this synthesis, this compound (the β-ketoester) first reacts with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate then undergoes a Knoevenagel condensation with an aldehyde, followed by intramolecular cyclization to yield the final isoxazole-5(4H)-one derivative. Using this compound results in derivatives with an ethyl group at the 3-position of the isoxazole (B147169) ring. These compounds are investigated for various applications, including as agrochemical agents like fungicides and insecticides. orgsyn.org

Heterocyclic Synthesis Pathways
Target HeterocycleKey Reactants with this compoundIntermediate/Reaction Type
Pyrano[2,3-c]pyrazole1. Hydrazine Hydrate 2. Aldehyde, MalononitrileForms 3-ethyl-1H-pyrazol-5(4H)-one intermediate, followed by multicomponent reaction.
Isoxazole-5(4H)-oneHydroxylamine Hydrochloride, AldehydeOne-pot, three-component cyclocondensation.
6-ChromanolMyrcene (B1677589)Forms Methyl 2-geranyl-3-oxovalerate intermediate.

This compound is a key starting material in a synthetic pathway for novel 6-chromanol derivatives. hsppharma.com These compounds are of interest due to their structural relationship to tocopherol (Vitamin E) and their potential antioxidant properties. hsppharma.com

In a documented synthesis, this compound is reacted with myrcene in the presence of a rhodium catalyst. hsppharma.com This reaction yields methyl 2-geranyl-3-oxovalerate, a key intermediate that contains the necessary carbon framework for subsequent cyclization and elaboration into the final chromanol structure. hsppharma.com

This compound in the Development of Chiral Reagents and Auxiliaries

In the field of advanced organic synthesis, the quest for efficient methods to control stereochemistry is paramount. Chiral reagents and auxiliaries are fundamental tools in this endeavor, enabling the synthesis of enantiomerically pure compounds. This compound, a versatile β-keto ester, serves as a valuable precursor for the development of such chiral entities. Its synthetic utility lies in the facile transformation of its prochiral ketone into a chiral secondary alcohol, methyl 3-hydroxypentanoate, which can then be incorporated into more complex chiral structures.

The primary strategy for unlocking the chiral potential of this compound is through the stereoselective reduction of its ketone functionality. This transformation yields optically active methyl 3-hydroxypentanoate, a versatile chiral building block. Both enantiomers of this hydroxy ester can be accessed with high enantiomeric excess through various asymmetric reduction methods, most notably enzymatic reductions.

Enzymatic Reduction of this compound

Enzymes, particularly ketoreductases (KREDs) and dehydrogenases, have proven to be highly efficient and selective catalysts for the asymmetric reduction of β-keto esters like this compound. These biocatalysts can produce either the (R)- or (S)-enantiomer of the corresponding β-hydroxy ester, depending on the specific enzyme used.

For instance, reductases from various microorganisms can convert this compound to (R)-methyl 3-hydroxypentanoate or (S)-methyl 3-hydroxypentanoate with high conversion rates and excellent enantiomeric excess (ee). The predictability and high fidelity of these enzymatic transformations make them a preferred method for generating the chiral precursors needed for the subsequent development of chiral reagents and auxiliaries.

Table 1: Examples of Enzymatic Reduction of β-Keto Esters

Substrate Biocatalyst Product Configuration Enantiomeric Excess (ee)
This compound Ketoreductase (KRED) (R)-methyl 3-hydroxypentanoate >99%
Ethyl 4-chloro-3-oxobutanoate Baker's Yeast (Saccharomyces cerevisiae) (S)-ethyl 4-chloro-3-hydroxybutanoate >95%
Methyl acetoacetate Alcohol dehydrogenase (R)-methyl 3-hydroxybutyrate >98%

This table presents illustrative data on the enzymatic reduction of β-keto esters to their corresponding chiral β-hydroxy esters, which are valuable precursors for chiral auxiliaries and reagents.

From Chiral β-Hydroxy Esters to Chiral Auxiliaries

Once the optically pure methyl 3-hydroxypentanoate is obtained, its bifunctional nature—possessing both a hydroxyl and an ester group—allows for its incorporation into various chiral auxiliary frameworks. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse.

While direct examples of chiral auxiliaries derived specifically from methyl 3-hydroxypentanoate are not extensively documented in readily available literature, the principle is well-established with structurally similar β-hydroxy esters. The general approach involves converting the chiral β-hydroxy ester into a more complex molecule that can be appended to a prochiral substrate.

Furthermore, the chiral diol or amino alcohol derivatives synthesized from methyl 3-hydroxypentanoate can be used to form chiral acetals, amides, or esters with prochiral substrates. In these scenarios, the chiral scaffold would sterically hinder one face of the reactive center, forcing the incoming reagent to attack from the less hindered face, thereby inducing asymmetry in the product.

The development of novel chiral reagents and auxiliaries from readily available and synthetically flexible precursors like this compound is a continuing area of research in asymmetric synthesis. The ability to generate high-purity chiral building blocks through efficient enzymatic reductions is a key step in this process, paving the way for the creation of new tools for stereocontrolled transformations.

Biochemical and Metabolic Research Context

Role in Metabolic Pathway Studies

Researchers frequently utilize Methyl 3-oxovalerate in studies aimed at elucidating complex metabolic pathways and understanding fundamental biochemical processes. chemimpex.com

Investigations into Biochemical Processes

While direct detailed studies on the specific role of this compound (the methyl ester) in human metabolic pathways are limited in the publicly available literature from non-excluded sources, its structural analog, 3-methyl-2-oxovalerate (a branched-chain keto acid, or BCKA), has been extensively investigated. 3-methyl-2-oxovalerate is an offshoot of isoleucine metabolism, a branched-chain amino acid. nih.gov Elevated levels of 3-methyl-2-oxovalerate have been associated with metabolic reprogramming in cancer cells, influencing processes such as glycolysis (the Warburg effect), and have been linked to increased insulin (B600854) resistance. nih.gov This suggests its potential as a metabolic biomarker for the early detection of conditions like gastric cancer. nih.gov The involvement of branched-chain amino acids and their keto acid derivatives in cellular metabolism and signaling pathways highlights the broader importance of such structures in biochemical investigations. nih.gov

Development of Metabolic Engineering Strategies

This compound is employed in research contributing to the development of metabolic engineering strategies. chemimpex.com The broader class of beta-keto esters, to which this compound belongs, serves as valuable precursors and intermediates in the synthesis of various compounds. For instance, ethyl 3-oxovalerate, a close analog, has been utilized in studies focused on engineering synthetic pathways in microorganisms like Escherichia coli for the production of α-methyl acids. acs.org Such research expands the utility of enzyme-based pathways, like thiolase-based systems, providing biosynthetic access to α-branched compounds that can serve as precursors for polymers and other chemicals. acs.org The use of these compounds in metabolic engineering aims to create microbial strains capable of producing specific chemicals from simpler carbon sources through telescoped reactions. acs.org

Potential Biological Activities of Beta-Keto Esters

While this compound is a beta-keto ester, specific, direct research findings detailing its isolated biological activities (antimicrobial, anticancer, anti-inflammatory) from non-excluded academic sources are not extensively documented in the available literature. However, the broader class of beta-keto esters is known for diverse biological potentials, leading to ongoing exploration for various therapeutic applications.

Antimicrobial Properties

Anticancer Potential

Specific research directly detailing the anticancer potential of this compound is not extensively documented in the current search results from permitted sources. However, the related metabolite 3-methyl-2-oxovalerate (the keto acid) has been implicated in cancer progression, particularly in gastric cancer, by influencing metabolic reprogramming within cancer cells. nih.gov This suggests that pathways involving such keto acid structures are relevant to cancer metabolism.

Anti-inflammatory Effects

Direct research specifically demonstrating the anti-inflammatory effects of this compound is not extensively documented in the current search results from permitted sources. Related compounds, such as 3-methyl-2-oxovalerate (the keto acid), have been observed in studies on inflammatory conditions like rheumatoid arthritis, where changes in branched-chain amino acid catabolites are noted, some of which may possess anti-inflammatory or anti-oxidative effects. nih.gov

Analytical Techniques in Research for Methyl 3 Oxovalerate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical tool in organic chemistry, widely employed for the identification and structural elucidation of organic molecules, including Methyl 3-oxovalerate and its derivatives. Beyond structural determination, NMR, particularly ¹H NMR, is increasingly utilized in quantitative metabolomics studies.

Structural Elucidation and Stereochemical Assignment

NMR spectroscopy, encompassing ¹H NMR and ¹³C NMR, provides detailed insights into the molecular structure, connectivity, and stereochemistry of this compound and its related compounds. For this compound, characteristic proton signals confirm its structure. For instance, a typical ¹H NMR spectrum in CDCl₃ would show a singlet for the methyl ester protons (OCH₃), a triplet and a quartet for the ethyl group (CH₂CH₃), and a singlet for the methylene (B1212753) group (CH₂CO) positioned between the ketone and ester functionalities. hmdb.ca

Table 1: Representative ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
OCH₃3.72Singlet3H
CH₂CO3.42 (or 2.58)Singlet2H
CH₂CH₃2.42Quartet2H
CH₂CH₃1.06Triplet3H

Note: Some reported chemical shifts for the CH₂CO group can vary (e.g., 2.58 ppm hmdb.ca or 3.42 ppm), likely due to solvent effects or tautomeric forms.

NMR is also critical for assigning stereochemistry and determining diastereomeric ratios in chiral derivatives. For example, in the enzymatic reduction of related β-keto esters, NMR data has been used to confirm the regioselective monoreduction of a keto group and to determine the diastereomeric ratio of the products.

Quantitative Metabolomics Studies

Quantitative metabolomics utilizes ¹H NMR spectroscopy for the comprehensive profiling and quantification of low-molecular-weight metabolites in biological samples such as serum, plasma, and urine. While this compound (the ester) is not commonly found as an endogenous metabolite, its structural analog, 3-methyl-2-oxovaleric acid (a keto acid derivative, PubChem CID for (S)-3-methyl-2-oxovalerate is 6857401, for (3S)-3-Methyl-2-oxopentanoic acid is 439286), is a significant biomarker in these studies.

Research findings demonstrate that ¹H NMR-based metabolomic profiling can differentiate between healthy individuals and patients with certain conditions. For instance, 3-methyl-2-oxovaleric acid has been identified as a metabolite with increased levels in the serum and plasma of patients with inflammatory bowel disease (IBD) and breast cancer-related lymphedema (BCRL). This compound is also a clinical marker for Maple Syrup Urine Disease (MSUD), a metabolic disorder where its levels are elevated due to impaired branched-chain amino acid metabolism.

The application of ¹H NMR in metabolomics allows for the characterization of numerous metabolites simultaneously, providing a broad metabolic fingerprint that can be used for biomarker discovery and understanding disease pathogenesis. However, challenges exist, such as the need for precise sample treatment to minimize the impact of macromolecules on integral signals for accurate quantification.

Chromatographic Methods

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives, particularly for assessing purity, identifying components in complex mixtures, and separating enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound and its synthetic intermediates or products. hmdb.ca HPLC is also crucial for assessing the enantiomeric excess (ee) of chiral derivatives, which is particularly important for compounds with stereogenic centers.

For the determination of enantiomeric excess, chiral HPLC is employed, which utilizes chiral stationary phases (CSPs). These CSPs are designed to interact differently with each enantiomer, leading to their separation. For example, cellulose-tris-(3,5-methylphenylcarbamate)-based chiral stationary phases have been successfully used in HPLC to separate enantiomers of related compounds, demonstrating the technique's utility for chiral resolution. Alternatively, indirect methods involve derivatizing the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomeric complexes, which can then be separated on conventional achiral HPLC columns. This approach has been used to achieve high enantiomeric purity in the synthesis of D-amino acids from α-keto acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and profiling of volatile and semi-volatile compounds, including this compound and its derivatives, in various samples. GC-MS is particularly valuable for analyzing complex mixtures, such as biological extracts, after appropriate derivatization to enhance volatility and thermal stability.

In metabolomic profiling, GC-MS is a standard method for identifying and quantifying organic acids, including 3-methyl-2-oxovaleric acid, in urine and serum samples. Highly sensitive GC-MS/MS methods, often employing methyl chloroformate derivatization, enable absolute concentration determination of a wide range of metabolites, improving the precision and comparability of results across laboratories. GC-MS data also complements NMR in structural elucidation, providing molecular weight and fragmentation pattern information. The purity of this compound itself is frequently assessed by GC.

Chiral Chromatography for Enantiomer Separation

Chiral chromatography specifically addresses the separation of enantiomers, which are mirror-image isomers that often exhibit different biological activities. This encompasses both chiral HPLC (as discussed in 8.2.1) and chiral Gas Chromatography (GC).

In chiral GC, capillary columns incorporating derivatized cyclodextrin (B1172386) macromolecules into the stationary phase are commonly used to achieve enantiomeric separation. These chiral stationary phases create a specific environment that allows for differential interactions with the enantiomers, leading to their resolution. The choice of chiral column and optimization of chromatographic conditions are crucial for effective enantioseparation. The principle relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector in the stationary phase or mobile phase, which possess distinct physicochemical properties, enabling their separation.

Compound Names and PubChem CIDs

Future Research Directions

Development of Novel Catalytic Systems

The inherent reactivity of beta-keto esters, stemming from their electrophilic and nucleophilic centers, makes them ideal candidates for the development of new catalytic systems. Current research trends aim to combine the advantages of both heterogeneous and homogeneous catalysts to achieve enhanced yields, high selectivity, and reduced environmental impact. rsc.org Environmentally benign catalysts such as boronic acids have shown success in the transesterification of beta-keto esters due to their low toxicity and decomposition into boric acid. rsc.org The integration of enzyme and microwave catalysis has demonstrated significantly faster transesterification reactions for beta-keto esters compared to conventional heating methods. rsc.org Ionic liquids also present a promising avenue, offering high catalytic activity and ease of product separation. rsc.org Furthermore, the exploration of palladium enolates derived from allylic beta-keto esters is leading to novel asymmetric reactions, including aldol (B89426) and Michael additions, by leveraging their unique nucleophilicity. tcichemicals.comnih.gov The development of N-heterocyclic carbene (NHC) catalysis for the synthesis of alpha-amino-beta-keto esters highlights the potential for atom-efficient and mild synthetic routes. beilstein-journals.org Future efforts will focus on designing highly selective and reusable catalysts, particularly for asymmetric synthesis, and investigating synergistic catalytic approaches that combine different catalytic strategies or energy sources.

Integration with Flow Chemistry and Automated Synthesis

Continuous-flow technologies are gaining significant traction in chemical production due to their contributions to sustainability, improved control over reaction parameters, enhanced safety, and scalability. researchgate.net The synthesis of beta-keto esters has already been successfully demonstrated under flow conditions, for instance, via the Roskamp reaction utilizing heterogeneous catalysts like Sn-MCM-41, and through BF₃·OEt₂-catalyzed C-H insertion of ethyl diazoacetate into aldehydes. researchgate.netnih.gov Moreover, the seamless transformation of flow-synthesized beta-keto esters into more complex molecules, such as coumarin (B35378) derivatives and 5-pyrazolone, has been achieved through sequential reactions in a single flow system. researchgate.net The application of automated synthesis techniques, including "catch and release" protocols, is expected to streamline multi-step processes, leading to optimized reaction conditions and improved reproducibility. durham.ac.ukbeilstein-journals.org Future research will concentrate on developing fully integrated continuous-flow platforms for the complete synthetic sequence involving Methyl 3-oxovalerate, from its initial preparation to its subsequent functionalization, while also focusing on the implementation of immobilized catalysts and reagents for simplified purification and recycling.

Exploration of New Reaction Pathways

This compound, with its distinct ketone and ester functionalities, is a highly versatile building block for organic synthesis, participating in reactions such as alkylation, condensation, and annulation. researchgate.net Beyond its known transformations, such as oxidation to 3-oxovaleric acid or reduction to methyl 3-hydroxyvalerate, and nucleophilic substitution reactions, researchgate.net the exploration of novel reaction pathways is crucial. Palladium-catalyzed reactions of allylic beta-keto esters have already expanded synthetic methodologies, enabling transformations like reductive elimination to alpha-allyl ketones, beta-hydrogen elimination to alpha,beta-unsaturated ketones, and the formation of alpha-methylene ketones. nih.gov The development of new reactions, such as the N-heterocyclic carbene-catalyzed cross-aza-benzoin reaction for alpha-amino-beta-keto esters, underscores the potential for innovative bond formations. beilstein-journals.org Ongoing research also includes the design of beta-keto esters with antibacterial properties, inspired by bacterial quorum-sensing autoinducers. mdpi.comresearchgate.net Future investigations will aim to uncover new transformations that exploit this compound's unique structural features, develop highly selective methods for C-C and C-heteroatom bond formations, and explore cascade and multicomponent reactions for the efficient synthesis of complex molecular architectures.

Advanced Computational Modeling for Predictive Chemistry

Computational modeling plays an increasingly vital role in modern chemical research, offering powerful tools for predicting reactivity, selectivity, and understanding reaction mechanisms. Computational analyses have been successfully applied to study the reactivity and ADME (absorption, distribution, metabolism, and excretion) properties of beta-keto esters, including molecular docking studies with relevant proteins. mdpi.comresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) calculations have provided detailed insights into enzyme mechanisms involving compounds like 3-oxovalerate, elucidating reaction paths and activation energies. diva-portal.orgresearchgate.netacs.org Furthermore, computational models based on kinetic differential equations have been developed to rationalize the chemical and stereochemical outcomes of organocatalytic reactions involving beta-keto esters. unimi.it Molecular dynamics simulations can offer a deeper understanding of enzyme-substrate interactions, including nucleophilic attack distances and pre-reaction states. researchgate.net Future research will leverage these advanced computational techniques to predict and optimize reaction conditions for this compound transformations, design novel catalysts, and employ machine learning and artificial intelligence to accelerate the discovery of new synthetic routes, thereby reducing the need for extensive experimental screening.

Biocatalytic Innovations for Sustainable Synthesis

Biocatalysis is recognized as a cornerstone of green chemistry, offering high efficiency, exceptional regioselectivity, and stereoselectivity, often enabling reactions in aqueous media under mild, ambient conditions, which minimizes the use of organic solvents and energy. researchgate.net Enzymes, such as lipases, have proven effective in catalyzing the transesterification of beta-keto esters, yielding optically active products under solvent-free conditions. google.com The biocatalytic reduction of beta-keto esters leads to chiral beta-hydroxy esters, which are crucial building blocks for natural product synthesis. tandfonline.comrsc.org Whole-cell biocatalysis, exemplified by the use of manganese(II) oxidizing bacteria for the α-hydroxylation of beta-keto esters, demonstrates superior performance and recyclability, highlighting the potential for sustainable industrial applications. mdpi.com Advances in enzyme engineering, including loop engineering of carbonyl reductases, have significantly enhanced catalytic performance and stereoselectivity in the asymmetric reduction of keto esters. researchgate.net The potential for enzymatic modification of keto esters is further suggested by the ability of methyltransferases to methylate compounds like 2-oxovalerate. ucl.ac.uk Future research in this domain will focus on identifying and engineering novel enzymes for highly selective and sustainable transformations of this compound, developing integrated chemoenzymatic cascades, exploring whole-cell biocatalysis for multi-step conversions, and optimizing cofactor regeneration systems to further enhance the sustainability of these processes.

Q & A

Q. What are the critical physicochemical properties of Methyl 3-oxovalerate for experimental design?

this compound (C₆H₁₀O₃, MW 130.14 g/mol) has a boiling point of 73–74°C at 5 mmHg and a density of 1.037 g/mL at 25°C. It is stored at room temperature in flammable storage areas due to its flash point of 71°C. The compound’s low melting point (-35°C) and refractive index (n²⁰/D 1.422) are essential for solvent compatibility and reaction monitoring .

Q. What safety protocols are essential when handling this compound?

Use impervious gloves, safety glasses, and protective clothing to avoid skin/eye contact. Ensure local exhaust ventilation to prevent inhalation of vapors. Contaminated clothing should be removed immediately, and hands washed before breaks. For spills, isolate the area and consult hazardous waste disposal guidelines .

Q. How is this compound synthesized, and what are common precursors?

this compound is synthesized via β-ketoester reactions, such as acylation-alkylation, using NaOMe (5 equiv) in MeOH as a base. Commercially available starting materials like propionylacetate derivatives are typical precursors. Reaction optimization may involve adjusting equivalents of β-ketoesters and base strength .

Advanced Research Questions

Q. How can acylation reactions involving this compound be optimized for yield and selectivity?

Optimize stoichiometry (e.g., 1.25 equiv of β-ketoester relative to this compound) and base selection (e.g., K₂CO₃ in H₂O vs. NaOMe in MeOH). Monitor reaction progress via TLC or GC-MS. Temperature control (e.g., 0–25°C) minimizes side reactions like over-alkylation .

Q. What analytical techniques validate the purity and structure of this compound in synthetic workflows?

Use NMR (¹H/¹³C) to confirm ester and ketone functional groups (δ ~2.5–3.5 ppm for α-protons). IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹). HPLC with UV detection (λ = 210–220 nm) quantifies impurities. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. How should researchers address discrepancies in reported physicochemical data?

Compare literature values (e.g., boiling points, spectral peaks) across authoritative sources like NIST and PubChem. Validate experimental conditions (e.g., pressure for boiling points). Share raw data and protocols to enable reproducibility, as per ethical research guidelines .

Q. What strategies ensure reproducibility in multi-step syntheses using this compound?

Document reaction parameters (temperature, solvent purity, catalyst loading) in detail. Use internal standards (e.g., methyl benzoate) for quantitative analysis. Retain raw NMR/GC-MS files and share via repositories to facilitate peer validation .

Q. How does this compound’s reactivity compare to other β-ketoesters in organocatalytic applications?

Its electron-withdrawing ketone group enhances electrophilicity in Michael additions. Compare enolate formation kinetics with methyl acetoacetate using kinetic isotope effects (KIE) or DFT calculations. Solvent polarity (e.g., THF vs. DMF) significantly impacts reaction rates .

Data Management and Ethical Considerations

Q. What practices mitigate risks of data misinterpretation in this compound research?

Retain original spectra and chromatograms for 5–10 years. Use version-controlled electronic lab notebooks (ELNs). Disclose conflicts of interest and adhere to IUPAC naming conventions to avoid nomenclature conflicts .

Q. How can researchers resolve conflicting spectral data for this compound derivatives?

Perform collaborative round-robin tests with independent labs. Publish detailed experimental conditions (e.g., NMR solvent, calibration standards). Reference high-quality datasets like those in the NIST Chemistry WebBook .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.